6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride
Overview
Description
6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride, also known as 6-methoxy-4-methylnicotinic acid hydrochloride, is a chemical compound . It has a molecular weight of 203.62 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-methoxy-4-methylnicotinic acid hydrochloride . The InChI code is 1S/C8H9NO3.ClH/c1-5-3-7(12-2)9-4-6(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Derivatives : 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride is used in the synthesis of various chemical compounds. Horikawa, Hirokawa, and Kato (2001) developed an effective synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, highlighting the regioselectivity in reactions and improvements in the process (Horikawa, Hirokawa, & Kato, 2001).
Intermediate in Pharmaceutical Synthesis : In pharmaceutical research, it serves as a key intermediate. For instance, Hirokawa, Horikawa, and Kato (2000) described its use in synthesizing a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Material Science and Engineering
- Preparation of Functionalized Pyridines : Eidamshaus et al. (2011) utilized a multicomponent reaction involving carboxylic acids, which could potentially involve 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride, for the preparation of enantiopure pyridines. This showcases its potential application in material science and engineering (Eidamshaus, Kumar, Bera, & Reissig, 2011).
Biomedical Research
- Radiopharmaceutical Synthesis : In the field of radiopharmaceuticals, compounds like 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride are important for synthesizing labeled compounds. Gao, Wang, and Zheng (2016) synthesized a radioligand using a related compound, showcasing the relevance in this area (Gao, Wang, & Zheng, 2016).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-4-methylpyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-7(12-2)9-4-6(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEQBOXUEMCZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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